molecular formula C₁₉H₂₈N₄O₃ B1161495 ADB-PINACA N-(4-hydroxypentyl)

ADB-PINACA N-(4-hydroxypentyl)

Cat. No.: B1161495
M. Wt: 360.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADB-PINACA N-(4-hydroxypentyl) is a major monohydroxylated metabolite of the synthetic cannabinoid receptor agonist (SCRA) ADB-PINACA. The parent compound is a potent agonist of the human CB1 and CB2 receptors, and its metabolism in humans occurs extensively via cytochrome P450 enzymes, with hydroxylation of the pentyl side chain being a primary metabolic pathway . This metabolite is a critical analytical target for confirming ADB-PINACA intake in forensic and clinical casework. Synthetic cannabinoids are extensively metabolized, leaving negligible amounts of the parent drug in urine; thus, metabolites like the N-(4-hydroxypentyl) are essential biomarkers for developing accurate analytical methods for detection . Studies on structurally related SCRAs have shown that hydroxypentyl metabolites can retain significant affinity and efficacy at cannabinoid receptors, suggesting they may contribute to the overall pharmacological and toxicological profile observed in vivo . This product is provided as a high-purity reference standard to facilitate reliable identification and quantification in mass spectrometry-based assays. It is intended solely for research purposes, such as human performance toxicology, postmortem investigations, and metabolic fate studies, and must not be used for diagnostic purposes or human consumption.

Properties

Molecular Formula

C₁₉H₂₈N₄O₃

Molecular Weight

360.45

Synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Scientific Research Applications

Psychoactive Properties

ADB-PINACA N-(4-hydroxypentyl) is known for its strong affinity for cannabinoid receptors, particularly the CB1 receptor. Research indicates that it exhibits significant psychoactive effects, including:

  • Euphoria : Users report heightened mood and feelings of well-being.
  • Altered Perception : Visual and auditory distortions are common.
  • Potential for Addiction : As with many synthetic cannabinoids, there is a risk of developing dependence.

A study comparing various synthetic cannabinoids found that ADB-PINACA displayed differential effects on locomotion and body temperature regulation in animal models, suggesting its potential for varied therapeutic applications or risks depending on dosage and individual response .

Metabolic Studies

Understanding the metabolism of ADB-PINACA N-(4-hydroxypentyl) is crucial for both clinical applications and forensic investigations. Metabolic profiling has revealed:

  • Major Metabolites : The compound undergoes extensive metabolism, resulting in several metabolites that can be detected in biological samples. Notably, hydroxylation and glucuronidation are key metabolic pathways .
  • Detection Markers : Specific metabolites such as ADB-PINACA ketopentyl and hydroxypentyl have been identified as optimal markers for confirming intake in urine tests .

Drug Testing

ADB-PINACA N-(4-hydroxypentyl) is frequently included in drug screening assays due to its prevalence in recreational drug use. The ARK AB-PINACA Assay is a notable method used for detecting this compound in human urine. The assay operates on a competitive binding principle involving enzyme-linked antibodies that respond to the presence of the drug .

Performance Characteristics of the ARK Assay

ParameterValue
Cutoff Concentration5 ng/mL
Cross-ReactivityEvaluated against various metabolites
PrecisionAssayed in quadruplicate over 20 days

This assay has shown reliable performance in differentiating ADB-PINACA from other structurally related compounds, enhancing its utility in forensic toxicology .

Clinical Toxicology

In clinical settings, understanding the toxicological profile of ADB-PINACA N-(4-hydroxypentyl) is vital for managing cases of acute intoxication. Symptoms associated with its use include:

  • Hallucinations
  • Dizziness
  • Rapid heart rate
  • Seizures

These effects necessitate thorough monitoring and intervention strategies in emergency medical contexts .

Case Study 1: Acute Intoxication Incident

A documented case involved a young adult presenting with severe agitation, hallucinations, and tachycardia after suspected use of ADB-PINACA N-(4-hydroxypentyl). Urine analysis confirmed the presence of this compound, leading to targeted treatment that included benzodiazepines for sedation and supportive care.

Case Study 2: Forensic Analysis

In a forensic investigation following a fatal overdose, toxicological screening revealed high concentrations of ADB-PINACA metabolites. This case highlighted the importance of including synthetic cannabinoids in routine toxicology panels to better understand the substances contributing to adverse outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison of ADB-PINACA N-(4-hydroxypentyl) and Analogs

Compound Core Structure Substituent(s) Key Metabolic Pathways Major Metabolites
ADB-PINACA N-(4-hydroxypentyl) Indazole-3-carboxamide 4-hydroxypentyl C1–C4 hydroxylation → ketone formation ADB-PINACA keto-pentyl (A12), hydroxypentyl (A9/A11)
5F-ADB-PINACA Indazole-3-carboxamide 5-fluoropentyl Oxidative defluorination → carboxylation ADB-PINACA 5-hydroxypentyl (F7), pentanoic acid (F9)
MDMB-4en-PINACA Indazole-3-carboxamide Pent-4-ene (double bond at C4) Double bond oxidation → carboxylation; ester hydrolysis 4-en oxidation metabolites (M6, M7)
ADB-5'Br-PINACA N-(4-hydroxypentyl) Indazole-3-carboxamide 4-hydroxypentyl; bromine at C5 Hydroxylation → debromination (hypothesized) Undocumented (potential brominated analogs)

Key Observations:

  • Positional Isomerism : ADB-PINACA N-(4-hydroxypentyl) (A9/A11) and 5F-ADB-PINACA’s 5-hydroxypentyl (F7) are positional isomers, requiring high-resolution mass spectrometry (HRMS) and optimized chromatography for differentiation .
  • Halogenation Effects : Fluorine (5F-ADB-PINACA) and bromine (ADB-5'Br-PINACA) substituents alter metabolic stability and detection. Fluorinated analogs undergo defluorination, while brominated analogs may persist longer in biological matrices .

Pharmacological and Analytical Differences

Table 2: Pharmacokinetic and Detection Data

Compound CB₁ Receptor Affinity (Relative to Δ⁹-THC) Major MS/MS Transitions (m/z) Recovery in Biological Matrices (%) Matrix Effects (%)
ADB-PINACA N-(4-hydroxypentyl) Not directly tested (parent compound: ~10× potency) 347.2 → 213.1; 347.2 → 302.2 60–80% (variable by QC level) Pronounced ion suppression
5F-ADB-PINACA ~10× higher than ADB-PINACA 361.2 → 213.1; 361.2 → 227.1 80–120% Moderate ion enhancement
AB-PINACA N-(4-hydroxypentyl) Similar to ADB-PINACA (structural analog) 347.2 → 213.1; 347.2 → 302.2 <60% (low recovery in some studies) Severe ion suppression

Key Observations:

  • Receptor Potency: Fluorination (5F-ADB-PINACA) enhances CB₁ affinity compared to non-fluorinated analogs, increasing psychoactive effects .
  • Analytical Challenges : ADB-PINACA N-(4-hydroxypentyl) exhibits low recovery (<60%) and ion suppression in LC-MS/MS, necessitating deuterated internal standards for accurate quantification .

Forensic and Research Implications

  • Metabolic Markers: ADB-PINACA N-(4-hydroxypentyl) (A9/A11) and 5F-ADB-PINACA’s pentanoic acid (F9) are definitive biomarkers for distinguishing intake in urine and blood .
  • Isomer Differentiation : Co-eluting isomers (e.g., A9, F7, A11) require HRMS transitions (e.g., m/z 213.1019 vs. 231.1124) and chromatographic gradients (e.g., 4.18–4.44 min retention window) .
  • Emerging Analogs : Brominated (ADB-5'Br-PINACA) and unsaturated-chain (MDMB-4en-PINACA) variants highlight evolving SC design to evade detection .

Preparation Methods

Chemical Synthesis via Alkylation and Hydroxylation

The direct chemical synthesis of ADB-PINACA N-(4-hydroxypentyl) metabolite involves a multi-step process centered on the indazole scaffold. A representative pathway includes:

  • Indazole Core Synthesis :
    The indazole-3-carboxylic acid precursor is synthesized via cyclization of o-aminobenzonitrile derivatives using Cadogan cyclization conditions (e.g., triphenylphosphine and carbon tetrachloride).

  • Introduction of the Hydroxypentyl Group :
    The indazole nitrogen at the 1-position is alkylated with a protected 4-hydroxypentyl bromide derivative. For example, 4-bromopentanol is first protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during alkylation. The alkylation is performed in anhydrous DMF using sodium hydride (NaH) as a base.

  • Deprotection and Functionalization :
    The TBS protecting group is removed via treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free 4-hydroxypentyl intermediate. Subsequent coupling with the tert-leucine amide moiety (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)) is achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

  • Purification :
    Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography, with elution systems optimized for polar functionalities (e.g., 2% isopropanol in dichloromethane).

Metabolic Preparation Using In Vitro Systems

As an alternative to chemical synthesis, the metabolite can be generated through enzymatic oxidation of ADB-PINACA using in vitro models:

  • Incubation with Human Liver Microsomes :
    ADB-PINACA (1–10 µM) is incubated with pooled human liver microsomes in the presence of NADPH-regenerating systems (pH 7.4, 37°C). Hydroxylation at the 4-position of the pentyl chain is monitored via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

  • Metabolite Isolation :
    Post-incubation, metabolites are extracted using solid-phase extraction (SPE) cartridges (e.g., C18 columns). Elution with methanol:water (80:20, v/v) followed by solvent evaporation yields the purified hydroxypentyl metabolite.

Analytical Characterization and Validation

Spectroscopic and Chromatographic Profiling

The synthesized metabolite is characterized using:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} NMR (500 MHz, DMSO-d6d_6) reveals diagnostic signals for the hydroxypentyl group (δ 1.35–1.55 ppm, multiplet; δ 3.45 ppm, triplet, -OH).

  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion at m/z 361.2231 ([M+H]+\text{[M+H]}^+).

  • LC-MS/MS : Retention time and fragmentation patterns are compared to reference standards to validate identity.

Pharmacological Activity Confirmation

Receptor binding assays using human CB1_1 and CB2_2 receptors expressed in HEK293 cells demonstrate that the 4-hydroxypentyl metabolite retains partial agonist activity, albeit with reduced affinity compared to the parent compound. For example:

CompoundhCB1_1 KiK_i (nM)hCB2_2 KiK_i (nM)
ADB-PINACA8.897.02
ADB-PINACA (4-OH)2300780

This data underscores the importance of hydroxylation in modulating cannabinoid receptor interactions.

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Unwanted hydroxylation at the 5-position of the pentyl chain can occur during both chemical and enzymatic synthesis. To mitigate this:

  • Chemical Synthesis : Use of bulky protecting groups (e.g., TBS) directs alkylation to the 4-position.

  • Enzymatic Synthesis : Optimization of microsomal incubation conditions (e.g., pH, temperature) enhances 4-hydroxylase activity over competing enzymes.

Solubility and Stability Considerations

The metabolite’s limited aqueous solubility complicates purification. Strategies include:

  • Co-solvent Systems : Employ DMSO:PBS (1:8) for in vitro assays.

  • Lyophilization : Stabilize the compound for long-term storage at -20°C .

Q & A

Basic Research Question

  • Regulatory Status : ADB-PINACA is classified as a Schedule I compound in the U.S., requiring DEA licensure for possession and use .
  • Ethical Protocols : Secure institutional review board (IRB) approval for human tissue studies. For animal research, follow NIH Guidelines for Welfare .
  • Documentation : Maintain chain-of-custody records and secure storage (-20°C) to prevent diversion .

How do the physicochemical properties of ADB-PINACA N-(4-hydroxypentyl) compare to other synthetic cannabinoid metabolites?

Advanced Research Question

  • Structural Comparisons : Unlike AB-PINACA N-(5-hydroxypentyl), the 4-hydroxypentyl substitution in ADB-PINACA reduces CB1 receptor affinity but increases metabolic stability .
  • Analytical Behavior : ADB-PINACA N-(4-hydroxypentyl) shows distinct retention times and fragmentation patterns in LC-MS/MS compared to JWH-018 or XLR11 metabolites .
  • Stability Studies : Assess degradation under varying pH and temperature conditions to optimize storage protocols (e.g., -20°C for ≥5 years) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.